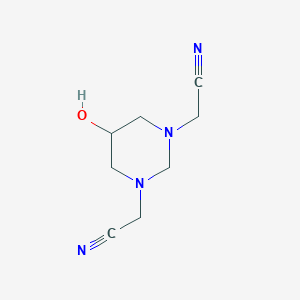![molecular formula C10H24O8S2 B14544860 [1-(Hydroxymethyl)cyclohexyl]methanol;methanesulfonic acid CAS No. 62161-66-4](/img/structure/B14544860.png)
[1-(Hydroxymethyl)cyclohexyl]methanol;methanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(Hydroxymethyl)cyclohexyl]methanol;methanesulfonic acid is a chemical compound with the molecular formula C8H16O3S. This compound is known for its unique structure, which includes a cyclohexane ring substituted with hydroxymethyl groups and a methanesulfonic acid moiety. It is used in various scientific research applications due to its reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Hydroxymethyl)cyclohexyl]methanol;methanesulfonic acid typically involves the reaction of cyclohexanone with formaldehyde and methanesulfonic acid. The reaction conditions often include the use of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize advanced techniques such as distillation and crystallization to purify the final product. The use of automated systems and reactors ensures consistent quality and high yield of the compound.
Chemical Reactions Analysis
Types of Reactions
[1-(Hydroxymethyl)cyclohexyl]methanol;methanesulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form cyclohexylmethanol derivatives.
Substitution: The methanesulfonic acid moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions include cyclohexanone derivatives, cyclohexylmethanol, and various substituted cyclohexane compounds. These products are often used as intermediates in the synthesis of more complex molecules.
Scientific Research Applications
[1-(Hydroxymethyl)cyclohexyl]methanol;methanesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of [1-(Hydroxymethyl)cyclohexyl]methanol;methanesulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxymethyl groups can form hydrogen bonds with active sites, while the methanesulfonic acid moiety can participate in ionic interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanemethanol: Similar in structure but lacks the methanesulfonic acid moiety.
Cyclohexylmethanol: Another related compound with a simpler structure.
Cyclohexanone: A precursor in the synthesis of [1-(Hydroxymethyl)cyclohexyl]methanol;methanesulfonic acid.
Uniqueness
The presence of both hydroxymethyl groups and a methanesulfonic acid moiety in this compound makes it unique. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Properties
CAS No. |
62161-66-4 |
|---|---|
Molecular Formula |
C10H24O8S2 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
[1-(hydroxymethyl)cyclohexyl]methanol;methanesulfonic acid |
InChI |
InChI=1S/C8H16O2.2CH4O3S/c9-6-8(7-10)4-2-1-3-5-8;2*1-5(2,3)4/h9-10H,1-7H2;2*1H3,(H,2,3,4) |
InChI Key |
RZBWHJMVWLWEDW-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)O.CS(=O)(=O)O.C1CCC(CC1)(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(3-Nitrophenyl)ethyl]naphthalene](/img/structure/B14544781.png)
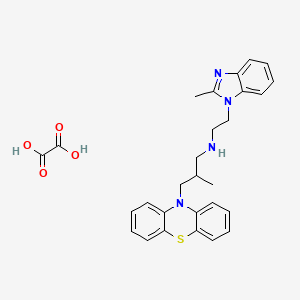
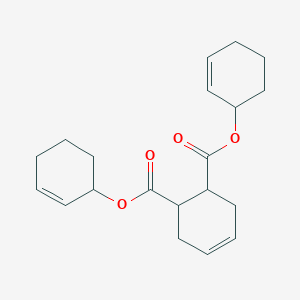
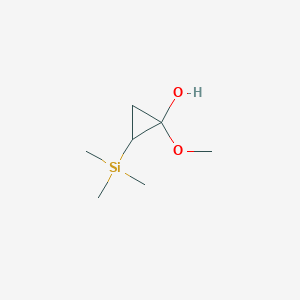
![Trimethyl[(naphthalen-2-yl)methyl]stannane](/img/structure/B14544808.png)
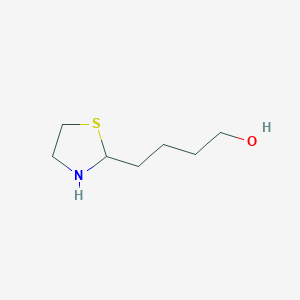
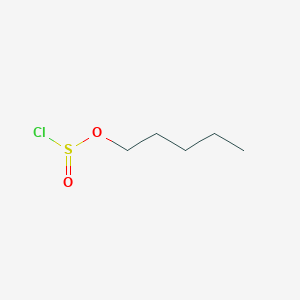
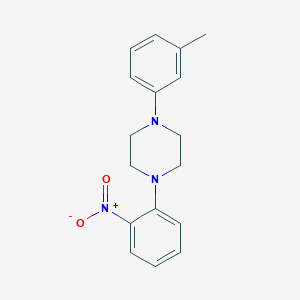

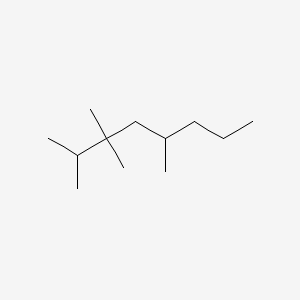
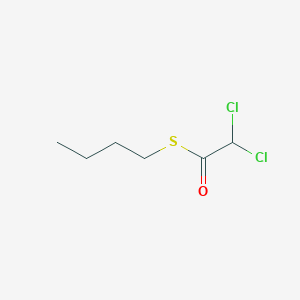
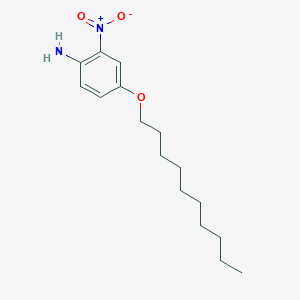
![3-Azaspiro[5.5]undeca-1,4-diene-1,5-dicarbonitrile, 2,3,4-trimethyl-](/img/structure/B14544852.png)
